

Fenpropidin (CAS Number 67306-00-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Fenpropidin*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Fenpropidin** (CAS No. 67306-00-7), a piperidine fungicide. It covers its physicochemical properties, mechanism of action as a dual inhibitor of sterol biosynthesis, synthesis methodologies, and analytical procedures for its detection and quantification. Detailed experimental protocols for its analysis, in vitro antifungal activity assessment, and ecotoxicity evaluation are provided. The guide also includes visualizations of its metabolic pathway and its inhibitory effect on the fungal ergosterol biosynthesis pathway, designed to be a valuable resource for researchers and professionals in drug development and crop protection.

Introduction

Fenpropidin is a systemic fungicide belonging to the piperidine class of chemicals.^{[1][2]} It is primarily used in agriculture to control a range of fungal diseases in cereals, such as powdery mildew and rusts.^{[2][3]} Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.^{[2][4]} This guide offers a detailed technical examination of **Fenpropidin**, intended to support research and development activities.

Physicochemical Properties

Fenpropidin is a brown, transparent liquid with the molecular formula $C_{19}H_{31}N$ and a molecular weight of 273.46 g/mol .[1][5] It is characterized by its high solubility in water and high volatility.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Fenpropidin**

| Property | Value | Reference(s) |
|--|-------------------------------------|--------------|
| CAS Number | 67306-00-7 | [1] |
| Molecular Formula | $C_{19}H_{31}N$ | [1] |
| Molecular Weight | 273.46 g/mol | [1] |
| Appearance | Brown transparent liquid | [1][3] |
| Melting Point | 25 °C | [1] |
| Boiling Point | 117 °C at 0.2 mmHg | [1] |
| Flash Point | 159.3 °C | [1] |
| Density | 0.9112 g/cm ³ (estimate) | [1] |
| Water Solubility | 530 mg/L (pH 7, 25 °C) | [1] |
| pKa | 10.1 | [1] |
| Vapor Pressure | 1.24×10^{-5} mmHg at 25 °C | [1] |
| LogP (Octanol/Water Partition Coefficient) | 5.5 | [5] |

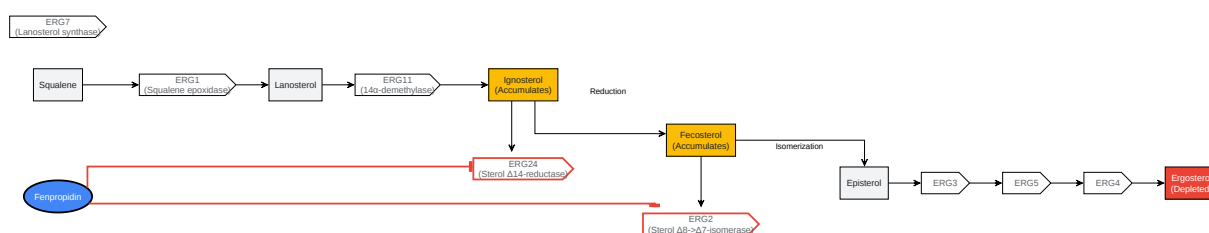
Mechanism of Action

Fenpropidin's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is absent in mammals.[4] Specifically, **Fenpropidin** targets two key enzymes in the late stages of the ergosterol biosynthesis pathway:

- Sterol $\Delta 14$ -reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.[6][7]

- Sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.[6][8]

The dual inhibition of these enzymes leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6]

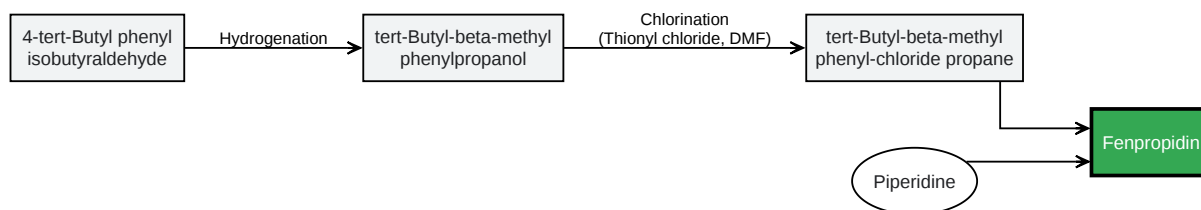


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Fenpropidin's inhibition of the ergosterol biosynthesis pathway.

Synthesis

Several synthetic routes for **Fenpropidin** have been described. One common method involves the chlorination of tertiary butyl-beta-methyl phenylpropanol followed by a reaction with piperidine.[9]



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A generalized synthesis workflow for **Fenpropidin**.

A detailed experimental protocol for this synthesis is provided in Section 7.

Biological Activity and Toxicology

Fenpropidin exhibits potent antifungal activity against a variety of plant pathogens.[10] It also shows activity against some human pathogenic yeasts and filamentous fungi.[11] The enantiomers of **Fenpropidin** have been shown to have different biological activities and toxicities, with the R-enantiomer generally exhibiting higher antifungal activity and lower toxicity. [10]

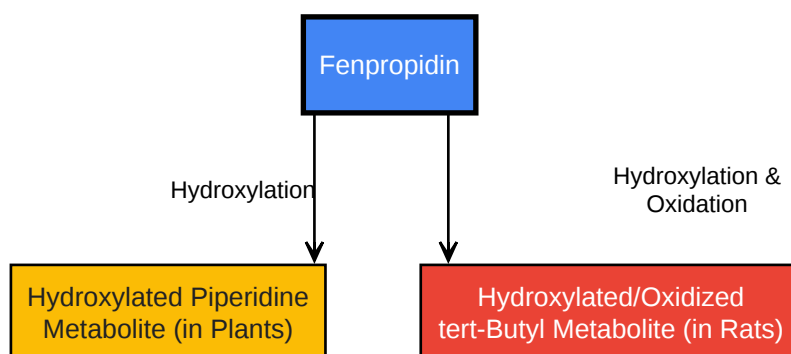
Toxicological data for **Fenpropidin** are summarized in Table 2. It is moderately toxic to mammals via the oral route and can cause irritation to the eyes and skin.[3]

Table 2: Acute Toxicity of **Fenpropidin**

| Organism | Test | Result | Reference(s) |
|------------------|----------------------------------|--------------|--------------|
| Rat | Oral LD ₅₀ | 1450 mg/kg | [3] |
| Mouse | Oral LD ₅₀ | >3200 mg/kg | [3] |
| Rat | Dermal LD ₅₀ | >4000 mg/kg | [3] |
| Rat | Inhalation LC ₅₀ (4h) | 1.22 mg/L | [3] |
| Mallard Duck | Oral LD ₅₀ | 1900 mg/kg | [3] |
| Rainbow Trout | LC ₅₀ (96h) | 2.6 mg/L | [3] |
| Carp | LC ₅₀ (96h) | 3.6 mg/L | [3] |
| Bluegill Sunfish | LC ₅₀ (96h) | 1.9 mg/L | [3] |
| Daphnia magna | EC ₅₀ (48h) | 0.5 mg/L | [3] |
| Bee | Oral LD ₅₀ (48h) | >0.01 mg/bee | [3] |
| Bee | Contact LD ₅₀ (48h) | 0.046 mg/bee | [3] |

Metabolism

The metabolism of **Fenpropidin** has been studied in plants and rats. In plants, the primary metabolic pathway is the hydroxylation of the piperidine ring.[1] In rats, the major reactions are hydroxylation and oxidation of one of the methyl groups of the tert-butyl moiety.[1]



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Metabolic pathways of **Fenpropidin** in plants and rats.

Experimental Protocols

Synthesis of Fenpropidin

This protocol is adapted from a patented synthesis method.[\[9\]](#)

Materials:

- tert-Butyl-beta-methyl phenylpropanol
- Thionyl chloride
- Dimethylformamide (DMF) (catalyst)
- Piperidine
- Sodium hydroxide (NaOH) solution (30%)
- Toluene

Procedure:

- Chlorination:
 - In a reaction vessel, combine tert-Butyl-beta-methyl phenylpropanol and a catalytic amount of DMF.
 - Heat the mixture to 40 °C.
 - Slowly add thionyl chloride to the reaction mixture.
 - After the addition is complete, heat the mixture to 90 °C and maintain for 1 hour.
 - Monitor the reaction progress until the starting material is consumed (e.g., by GC analysis).
 - Neutralize the reaction mixture to pH 8 with a NaOH solution.
 - Separate the organic layer containing tert-Butyl-beta-methyl phenyl-chloride propane.

- Reaction with Piperidine:
 - In a separate reaction vessel, combine the tert-Butyl-beta-methyl phenyl-chloride propane from the previous step with an excess of piperidine.
 - Heat the mixture to 110 °C and reflux for 8 hours.
 - Monitor the reaction for completion.
 - Neutralize the mixture to pH 14 with a 30% NaOH solution.
 - Separate the upper organic layer.
- Purification:
 - Purify the crude product by vacuum distillation to obtain **Fenpropidin**.

Analytical Method for Fenpropidin in Soil by UPLC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.^[1]

Materials:

- Acetonitrile
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Formic acid
- UPLC-MS/MS system with a chiral column (e.g., Lux cellulose-3)

Procedure:

- Sample Extraction (QuEChERS):
 - Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl).
 - Shake vigorously for 1 minute and centrifuge.
 - Take an aliquot of the acetonitrile supernatant.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer the supernatant to a microcentrifuge tube containing d-SPE sorbent (e.g., MgSO_4 , PSA, C18).
 - Vortex for 30 seconds and centrifuge.
 - Collect the supernatant for analysis.
- UPLC-MS/MS Analysis:
 - Column: Chiral column (e.g., Lux cellulose-3, 250 x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
 - Flow Rate: 0.8 mL/min.
 - Injection Volume: 5 μL .
 - Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of **Fenpropidin**.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles for determining the Minimum Inhibitory Concentration (MIC).

Materials:

- Fungal isolate
- RPMI-1640 medium (buffered with MOPS)
- **Fenpropidin** stock solution (in DMSO)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Inoculum Preparation:
 - Grow the fungal isolate on an appropriate agar medium.
 - Prepare a spore or cell suspension in sterile saline and adjust the concentration to a standardized level (e.g., $1-5 \times 10^5$ CFU/mL).
- Drug Dilution:
 - Perform serial two-fold dilutions of the **Fenpropidin** stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.
- Inoculation and Incubation:
 - Add the fungal inoculum to each well of the microtiter plate.
 - Include a growth control (no drug) and a sterility control (no inoculum).
 - Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
- MIC Determination:

- The MIC is the lowest concentration of **Fenpropidin** that causes a significant inhibition of fungal growth compared to the growth control, which can be determined visually or by measuring the optical density at a specific wavelength.

Acute Immobilisation Test with *Daphnia magna*

This protocol is based on the OECD Guideline 202.^[2]^[3]

Materials:

- *Daphnia magna* neonates (<24 hours old)
- Reconstituted freshwater medium
- **Fenpropidin** stock solution
- Glass test vessels (e.g., 100 mL beakers)

Procedure:

- Test Solutions:
 - Prepare a series of at least five concentrations of **Fenpropidin** in the reconstituted freshwater medium.
 - Include a control group with only the medium.
- Test Setup:
 - Add a defined volume of each test solution and the control to the test vessels.
 - Introduce a specific number of daphnids (e.g., 5) into each vessel. Use at least four replicates per concentration and control.
- Incubation:
 - Incubate the test vessels for 48 hours at 20 ± 1 °C with a 16-hour light/8-hour dark photoperiod.

- Do not feed the daphnids during the test.
- Observation:
 - At 24 and 48 hours, count the number of immobilized daphnids in each vessel.
Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Data Analysis:
 - Calculate the percentage of immobilization for each concentration at each time point.
 - Determine the EC₅₀ (the concentration that causes immobilization of 50% of the daphnids) and its 95% confidence limits using appropriate statistical methods.

Conclusion

Fenpropidin is an effective fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis in fungi. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthesis, biological activity, and analytical methods. The detailed experimental protocols and visual representations of its mode of action and metabolic pathways are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, mycology, and drug development. Further research into the enantiomer-specific activities and environmental fate of **Fenpropidin** will continue to enhance our understanding and application of this important compound.

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